3-Acetyl-2,4,6-trimethylbenzaldehyde
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Overview
Description
Synthesis Analysis
The papers provided detail synthetic routes for compounds that are structurally related to 3-Acetyl-2,4,6-trimethylbenzaldehyde. For example, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal is a key step in synthesizing 4-alkyl-3,5-dimethoxybenzaldehydes and related compounds . Another paper describes the reductive metalation of the same starting material, leading to the synthesis of antibiotic stilbenes . These methods could potentially be adapted for the synthesis of 3-Acetyl-2,4,6-trimethylbenzaldehyde by altering the substitution pattern on the benzene ring.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, has been confirmed using various analytical techniques, including IR, (1)H NMR, and (13)C NMR . X-ray crystallography data was provided for one of the compounds, which could give insights into the molecular geometry and potential reactivity of 3-Acetyl-2,4,6-trimethylbenzaldehyde.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of 3-Acetyl-2,4,6-trimethylbenzaldehyde, but they do provide information on the reactivity of similar molecules. The cyclization reactions of benzylidene-3,4,5-trimethoxybenzohydrazide derivatives to form oxadiazole rings suggest that 3-Acetyl-2,4,6-trimethylbenzaldehyde could also undergo similar transformations, given the right reaction conditions and reagents.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-Acetyl-2,4,6-trimethylbenzaldehyde are not directly reported, the papers provide data on related compounds. For instance, the antiproliferative activities of the synthesized oxadiazole derivatives against various cancer cells were evaluated, and some compounds showed high effectiveness . This suggests that 3-Acetyl-2,4,6-trimethylbenzaldehyde might also possess biological activity, which could be explored in future studies.
Scientific Research Applications
Analytical Method Development
3-Acetyl-2,4,6-trimethylbenzaldehyde has been utilized in developing analytical methods. Duan Xiu-hong (2012) established a method for determining 2,4,6-Trimethylbenzaldehyde using RP-HPLC, highlighting its significance in analytical chemistry (Duan Xiu-hong, 2012).
Synthesis and Chemical Reactions
The compound has been involved in various synthesis and chemical reaction studies. Yang Lirong (2007) described a method for synthesizing 2,4,6-Trimethylbenzaldehyde from mesitylene, demonstrating its role in chemical synthesis (Yang Lirong, 2007). Additionally, Z. Qiang (2009) discussed different chemical synthesis methods of 2,4,6-trimethylbenzaldehyde, emphasizing its importance in chemical research (Z. Qiang, 2009).
Electrochemical Studies
The compound has been the subject of electrochemical research. Greg A. Urove and D. Peters (1994) studied the electrochemical reduction of 2,4,6-trimethylbenzoyl chloride and 2,4,6-trimethylbenzaldehyde, demonstrating its relevance in electrochemistry (Greg A. Urove & D. Peters, 1994).
Oxidation Processes
Studies have focused on the oxidation of related compounds, which can inform about the behavior of 3-Acetyl-2,4,6-trimethylbenzaldehyde. For instance, ShimizuMasao et al. (2006) explored the oxidation of 2,4,6-Trimethylphenol, potentially providing insights relevant to similar compounds (ShimizuMasao et al., 2006).
Material Science and Nonlinear Optical Applications
In the field of material science, S. Satheeshchandra et al. (2020) synthesized a novel methyl furan-based chalcone derivative for potential nonlinear optical applications, demonstrating the utility of similar compounds in advanced materials research (S. Satheeshchandra et al., 2020).
Catalysis
In catalysis research, novel oxidation methods involving compounds similar to 3-Acetyl-2,4,6-trimethylbenzaldehyde have been explored, such as the efficient oxidation of 2,4,6-Trimethylphenol using a cupric chloride-acetone oxime catalyst/O2 system by K. Takehira et al. (1991), which could provide insights for catalytic processes involving 3-Acetyl-2,4,6-trimethylbenzaldehyde (K. Takehira et al., 1991).
Safety and Hazards
properties
IUPAC Name |
3-acetyl-2,4,6-trimethylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-7-5-8(2)12(10(4)14)9(3)11(7)6-13/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFVIORELMJQOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)C)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392471 |
Source
|
Record name | 3-acetyl-2,4,6-trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2,4,6-trimethylbenzaldehyde | |
CAS RN |
88339-43-9 |
Source
|
Record name | 3-acetyl-2,4,6-trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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